1-Octylnaphthalene

Descripción general

Descripción

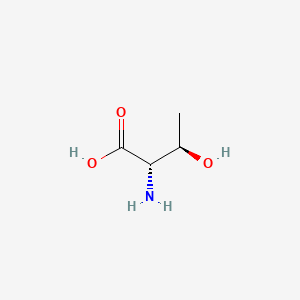

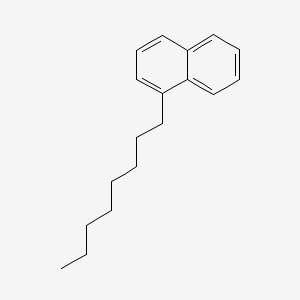

1-Octylnaphthalene is a chemical compound with the molecular formula C18H24 . It has an average mass of 240.383 Da and a mono-isotopic mass of 240.187805 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms and 24 hydrogen atoms . The structure is also available as a 3D model .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 354.8±5.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 57.6±0.8 kJ/mol and a flash point of 180.5±8.3 °C .Aplicaciones Científicas De Investigación

Crystal Engineering and Molecular Interactions

- Co-crystals of Octafluoronaphthalene (OFN) with Biphenyl and Biphenylene: These structures, composed of infinite columns of near parallel, alternating OFN and biphenyl or biphenylene molecules, demonstrate the stabilization by arene–perfluoroarene interaction. This highlights the use of 1-Octylnaphthalene derivatives in crystal engineering and molecular interaction studies (Collings et al., 2004).

Fluorescence Tracer in Engine Applications

- Stability Analysis of 1-Methylnaphthalene as a Fluorescent Tracer: 1-Methylnaphthalene is used for planar imaging of mixture formation and temperature distributions in internal combustion (IC) engines. Its conversion and the impact of temperature and pressure are analyzed, showcasing its application in engine research (Fendt et al., 2020).

Enantioselective Sensing and Synthesis

- Enantioselective Sensing of Chiral Carboxylic Acids: A study utilized a 1,8-diacridylnaphthalene-derived fluorosensor for sensing a variety of chiral carboxylic acids. This research underscores the potential of this compound derivatives in enantioselective sensing applications (Mei & Wolf, 2004).

Synthesis of Arylnaphthalene Lignan Lactones

- Arylnaphthalene Lignan Lactones Synthesis: These valuable natural products with anticancer and antiviral properties can be synthesized via a one-pot multicomponent coupling reaction. This process involves components related to this compound, emphasizing its role in medicinal chemistry (Eghbali et al., 2008).

Photochemical and Fluorescence Studies

- Photophysics of 1-Aminonaphthalene: This research investigated the photophysics of 1-aminonaphthalene, a this compound derivative, through time-resolved measurements and quantum-chemical ab initio calculations. It provides insights into the photochemical properties of such compounds (Montero et al., 2009).

Autoignition Characteristics in Diesel Engines

- Autoignition Study of 1-Methylnaphthalene: Used as a surrogate fuel in diesel engines, 1-Methylnaphthalene's ignition characteristics were studied in a rapid compression machine. This kind of research is vital for understanding combustion processes in automotive applications (Kukkadapu & Sung, 2017).

Molecular Structure Analysis in Liquids

- Local Structure in Liquid 1-Methylnaphthalene: Investigating the atomic and molecular structure of 1-methylnaphthalene in a liquid state, this study contributes to the understanding of molecular interactions in liquid naphthalene derivatives (Drozdowski, 2002).

Propiedades

IUPAC Name |

1-octylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOGBVZHJWAQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031160 | |

| Record name | 1-n-Octylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41638-56-6, 2876-51-9 | |

| Record name | Naphthalene, octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-n-Octylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)